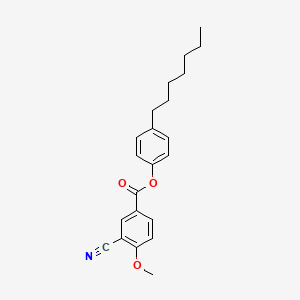

4-Heptylphenyl 3-cyano-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62435-30-7 |

|---|---|

Molecular Formula |

C22H25NO3 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(4-heptylphenyl) 3-cyano-4-methoxybenzoate |

InChI |

InChI=1S/C22H25NO3/c1-3-4-5-6-7-8-17-9-12-20(13-10-17)26-22(24)18-11-14-21(25-2)19(15-18)16-23/h9-15H,3-8H2,1-2H3 |

InChI Key |

HQIQFXGQYVEJOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)C#N |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Structural Confirmation of 4 Heptylphenyl 3 Cyano 4 Methoxybenzoate

Optimized Synthetic Pathways for Esterification and Cyanation Reactions

The synthesis of 4-Heptylphenyl 3-cyano-4-methoxybenzoate is most efficiently approached through the esterification of 4-heptylphenol (B162531) with 3-cyano-4-methoxybenzoic acid. This strategy necessitates the prior synthesis of the substituted benzoic acid, which involves a cyanation reaction.

A plausible synthetic route begins with a commercially available precursor, such as 4-methoxybenzoic acid. The introduction of the cyano group at the 3-position is a critical step. This can be achieved through a series of reactions, potentially involving nitration, reduction to an amine, and subsequent Sandmeyer reaction, or through modern cross-coupling methods.

Once the two key precursors, 4-heptylphenol and 3-cyano-4-methoxybenzoic acid, are available, they can be coupled via an esterification reaction. The Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, is a classic and effective method. byjus.comorganic-chemistry.org To drive the equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation. organic-chemistry.org Alternative methods, such as the Steglich esterification using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC), can also be employed, particularly for reactions that are sensitive to strong acids or high temperatures.

Esterification: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol (4-heptylphenol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product. byjus.commasterorganicchemistry.com Each step in this process is reversible. masterorganicchemistry.com

Cyanation: The introduction of a cyano group onto an aromatic ring can be accomplished through several mechanistic pathways. wikipedia.org A traditional method is the Sandmeyer reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by treatment with a copper(I) cyanide salt. More contemporary approaches involve palladium-catalyzed cyanation of aryl halides or triflates. rsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (like Zn(CN)₂) and reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst. rsc.org

Achieving research-grade purity (typically >99.5%) is critical, especially for materials like liquid crystals, where impurities can significantly alter physical properties. A multi-step purification protocol is generally required.

Initial Work-up: After the reaction, the crude product is isolated by extraction. This step removes the bulk of water-soluble reagents and by-products.

Column Chromatography: This is the primary purification technique used to separate the desired product from unreacted starting materials and side products based on differences in polarity. A silica (B1680970) gel stationary phase is commonly used with a gradient of nonpolar to moderately polar organic solvents (e.g., hexane/ethyl acetate (B1210297) mixtures).

Recrystallization: This technique is highly effective for removing minor impurities. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.

Zone Refining: For achieving the highest possible purity, particularly for liquid crystalline materials, zone refining is a powerful technique. tandfonline.com It involves repeatedly passing a narrow molten zone along a solid column of the material. Impurities, which are typically more soluble in the molten phase, are segregated to one end of the column, leaving behind ultra-pure material. tandfonline.com

Vacuum Sublimation: This method can be used for solid compounds that have a sufficiently high vapor pressure, allowing them to be purified by transitioning from a solid to a gas phase under vacuum, and then re-depositing as a pure solid on a cold surface.

Other methods, such as treatment with activated carbon to remove colored impurities or the use of ion-exchange resins to eliminate ionic contaminants, can also be incorporated into the purification scheme. aip.orgresearchgate.net

Application of Advanced Spectroscopic and Diffraction Techniques for Molecular Elucidation

Once the compound is purified, its structure must be rigorously confirmed. A combination of spectroscopic techniques provides a comprehensive and unambiguous elucidation of the molecular structure.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would confirm the presence of all constituent parts of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3-8.4 | d | 1H | Aromatic H ortho to C=O and CN |

| ~8.2-8.3 | dd | 1H | Aromatic H ortho to C=O and OMe |

| ~7.2-7.3 | d | 2H | Aromatic H ortho to heptyl group |

| ~7.1-7.2 | d | 2H | Aromatic H ortho to ester oxygen |

| ~7.0-7.1 | d | 1H | Aromatic H ortho to OMe |

| ~4.0 | s | 3H | -OCH₃ protons |

| ~2.6 | t | 2H | -CH₂- attached to phenyl ring |

| ~1.6 | quint | 2H | -CH₂- β to phenyl ring |

| ~1.3 | m | 8H | Four internal -CH₂- groups |

| ~0.9 | t | 3H | Terminal -CH₃ group |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their types (e.g., C=O, C≡N, aromatic, aliphatic).

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164 | Ester Carbonyl (C=O) |

| ~163 | Aromatic C-OMe |

| ~149 | Aromatic C-O (ester) |

| ~142 | Aromatic C-Heptyl |

| ~135 | Aromatic CH ortho to C=O and CN |

| ~133 | Aromatic CH ortho to C=O |

| ~130 | Aromatic CH ortho to Heptyl |

| ~122 | Aromatic CH ortho to ester O |

| ~120 | Aromatic C-C=O |

| ~116 | Nitrile (C≡N) |

| ~113 | Aromatic CH ortho to OMe |

| ~105 | Aromatic C-CN |

| ~57 | Methoxy (B1213986) (-OCH₃) |

| ~35 | -CH₂- attached to phenyl ring |

| ~31-32 | Aliphatic -CH₂- carbons |

| ~29 | Aliphatic -CH₂- carbons |

| ~23 | Aliphatic -CH₂- carbon |

| ~14 | Terminal Methyl (-CH₃) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H stretch (aromatic) | Ar-H | 3100-3000 | Medium/Strong |

| C-H stretch (aliphatic) | -CH₃, -CH₂- | 3000-2850 | Strong/Strong |

| C≡N stretch | Nitrile | 2240-2220 | Medium, Sharp/Strong |

| C=O stretch | Ester | 1730-1715 | Very Strong/Medium |

| C=C stretch | Aromatic Ring | 1610-1580, 1510-1450 | Medium-Strong/Strong |

| C-O stretch (ester) | Ar-CO-O-Ar | 1300-1200 | Strong/Weak |

| C-O stretch (ether) | Ar-O-CH₃ | 1275-1200 (asym), 1075-1020 (sym) | Strong/Medium |

Mass spectrometry (MS) provides the exact molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound (C₂₂H₂₅NO₃), the molecular weight is 351.44 g/mol .

Expected Analysis:

Molecular Ion (M⁺): A high-resolution mass spectrum (HRMS) should show a molecular ion peak at an m/z value corresponding to the exact mass of the compound, confirming its elemental composition. An [M+H]⁺ peak at m/z 352.1856 would be expected in electrospray ionization (ESI) mode.

Fragmentation Pattern: Electron ionization (EI) would induce characteristic fragmentation. The most likely cleavage would occur at the ester linkage.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 351 | [C₂₂H₂₅NO₃]⁺ | Molecular Ion (M⁺) |

| 191 | [C₇H₁₅-C₆H₄-O]⁺ | Cleavage of ester C-O bond (phenolic side) |

| 161 | [NC-C₆H₃(OCH₃)-CO]⁺ | Acylium ion from cleavage of ester O-C bond (benzoic acid side) |

| 133 | [NC-C₆H₃(OCH₃)]⁺ | Loss of CO from the acylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of heptyl chain) |

The observation of the molecular ion peak along with these key fragments would provide conclusive evidence for the identity of this compound.

X-ray Diffraction Studies for Solid-State Molecular Conformation (where applicable for single crystals)

A definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state is single-crystal X-ray diffraction. This powerful analytical technique provides unambiguous information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule within the crystal lattice. Furthermore, it sheds light on the nature of intermolecular interactions that dictate the packing of molecules in the crystal.

A comprehensive search of crystallographic databases and the scientific literature did not yield publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its specific crystal structure, including parameters such as the crystal system, space group, and unit cell dimensions, cannot be presented at this time.

The analysis would also reveal the conformation of the flexible heptyl chain. In the solid state, such alkyl chains often adopt an extended, all-trans conformation to maximize packing efficiency. The orientation of the cyano and methoxy substituents on the phenyl rings would also be precisely determined, providing valuable information about their electronic and steric effects on the molecular packing.

Intermolecular interactions, such as C-H···N, C-H···O, and π-π stacking interactions, would be identified and characterized. These non-covalent interactions are fundamental to the stability of the crystal lattice and play a significant role in the material's bulk properties.

Should crystallographic data become available, it would be presented in a standardized format, as exemplified in the hypothetical data table below. This table illustrates the type of detailed structural information that a single-crystal X-ray diffraction study would provide.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | e.g., 5.8 |

| b (Å) | e.g., 30.2 |

| c (Å) | e.g., 12.5 |

| α (°) | 90 |

| β (°) | e.g., 105.3 |

| γ (°) | 90 |

| Volume (ų) | e.g., 2110 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | e.g., 1.18 |

| Key Dihedral Angles (°) | |

| Phenyl Ring 1 / Phenyl Ring 2 | e.g., 7.5 |

This detailed structural information is invaluable for establishing structure-property relationships, which are essential for the rational design of new materials with desired optical, electronic, and thermal properties.

Comprehensive Investigations of Self Assembled and Anisotropic Phases of 4 Heptylphenyl 3 Cyano 4 Methoxybenzoate

Methodologies for Identification and Characterization of Liquid Crystalline Mesophases

The identification and characterization of the mesophases of 4-Heptylphenyl 3-cyano-4-methoxybenzoate rely on a combination of complementary analytical techniques. These methods allow for the observation of anisotropic textures, the measurement of thermal transitions, and the determination of structural ordering at the molecular level.

Polarized Optical Microscopy (POM) is a primary and indispensable tool for the initial identification of liquid crystalline phases. nih.govscience.gov This technique utilizes polarized light to reveal the birefringent nature of anisotropic materials, which appear dark (extinguished) or bright with interference colors depending on their orientation relative to the polarizers. nih.gov Each liquid crystal phase exhibits characteristic optical textures, which arise from the specific arrangement of molecules and the presence of defects. nih.govtandfonline.com

For this compound, upon cooling from the isotropic liquid state, the formation of a nematic phase is typically identified by the appearance of a "Schlieren" or "marbled" texture. The Schlieren texture is characterized by dark brushes that emanate from point defects known as disclinations. ucm.eskent.edu The marbled texture presents a more thread-like appearance. nih.gov Further cooling may lead to a transition into a smectic phase, often identifiable by the emergence of "focal conic" or "fan-shaped" textures. tandfonline.comyoutube.com These textures are indicative of the layered arrangement of molecules characteristic of smectic phases.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is essential for determining the temperatures and enthalpy changes (ΔH) associated with phase transitions. kfupm.edu.saresearchgate.net In a DSC experiment, the sample is heated or cooled at a constant rate, and the energy required to maintain it at the same temperature as an inert reference is measured.

Phase transitions in this compound are observed as peaks in the DSC thermogram. On heating, endothermic peaks signify transitions that require energy input, such as the transition from a crystalline solid to a liquid crystal phase (melting) and from a liquid crystal phase to the isotropic liquid (clearing). nih.govresearchgate.net The transition from a nematic to a smectic phase, if present, would also appear as a distinct peak. The temperature at the peak maximum is taken as the transition temperature (T), and the area under the peak is proportional to the enthalpy of the transition. nih.gov Because of its molecular structure, which is similar to other well-studied cyanophenyl benzoates, a representative set of thermal transitions for this compound can be hypothesized. kfupm.edu.saresearchgate.net

Table 1: Hypothetical Phase Transition Data for this compound from DSC Analysis (Heating Cycle)

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

|---|---|---|---|

| Crystal to Nematic | 85.2 | 86.5 | 22.5 |

Note: This data is illustrative and based on typical values for similar calamitic liquid crystals.

X-ray scattering techniques, including X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS), provide definitive information about the structure and ordering of liquid crystalline phases at the molecular scale. tandfonline.comiucr.org These methods are crucial for distinguishing between the different types of mesophases and for measuring key structural parameters.

In the nematic phase, the molecules exhibit long-range orientational order but no long-range positional order. aps.orgmdpi.com An aligned nematic sample of this compound would produce a characteristic X-ray diffraction pattern with two diffuse crescents at wide angles, corresponding to the average lateral spacing between the molecules. rsc.orgresearchgate.net The lack of any sharp, low-angle reflections confirms the absence of a layered structure.

Conversely, the smectic phase is characterized by a one-dimensional positional order, with molecules arranged in layers. iucr.orgmdpi.com The X-ray diffraction pattern of a smectic phase will therefore exhibit a sharp, quasi-Bragg peak in the small-angle region, corresponding to the smectic layer spacing (d). researchgate.net Additionally, a diffuse peak at wide angles indicates the liquid-like arrangement of molecules within the layers. For a Smectic A phase, where the molecules are oriented perpendicular to the layer planes, the layer spacing would be close to the full molecular length. tandfonline.com

Table 2: Representative X-ray Scattering Data for Mesophases of this compound

| Mesophase | Wide-Angle Scattering (2θ) | Feature | Small-Angle Scattering (2θ) | Feature | Inferred Layer Spacing (d) |

|---|---|---|---|---|---|

| Nematic | ~20° | Diffuse Crescents | - | No peak | N/A |

Note: This data is illustrative and based on typical values for similar calamitic liquid crystals.

Exploration of Specific Thermotropic Liquid Crystalline States

The specific molecular structure of this compound, featuring a rigid core composed of two phenyl rings linked by an ester group, a flexible heptyl tail, and polar cyano and methoxy (B1213986) terminal groups, predisposes it to form distinct thermotropic liquid crystalline phases.

The nematic (N) phase is the highest temperature and least ordered mesophase, characterized by molecules that, on average, align along a common direction known as the director (n), but lack any long-range positional order. aps.orgmdpi.com The formation of a stable nematic phase in this compound is driven by the anisotropic shape of the molecule. The elongated, rod-like structure favors parallel alignment to maximize attractive van der Waals interactions and packing efficiency.

Upon cooling from the nematic phase, compounds like this compound may exhibit one or more smectic (Sm) phases. Smectic phases possess a higher degree of order than nematic phases, exhibiting one-dimensional translational order in addition to orientational order, meaning the molecules are organized into layers. iucr.org

The presence of a terminal cyano group often promotes the formation of Smectic A (SmA) phases due to favorable antiparallel correlations between the strong dipoles. tandfonline.com In the SmA phase, the molecular long axes are, on average, perpendicular to the smectic layer planes. The layer spacing in this phase, as determined by X-ray scattering, would be expected to be approximately equal to the length of the molecule. The investigation into the smectic phases of this compound would focus on identifying the specific smectic type (e.g., Smectic A, Smectic C) and characterizing the nature of the interlayer and intralayer molecular correlations.

Potential for Other Exotic Liquid Crystalline Phases

A comprehensive search of scientific literature and chemical databases did not yield specific research detailing the formation of exotic liquid crystalline phases by this compound. While the molecular structure of this compound, featuring a polar cyano group, a methoxy group, and a flexible heptyl chain attached to a phenyl benzoate (B1203000) core, suggests the potential for mesomorphic behavior, specific studies on its exotic phases are not publicly available.

The formation of exotic liquid crystalline phases, such as blue phases, twist-grain boundary (TGB) phases, or other complex self-assembled structures, is often associated with specific molecular characteristics that are not explicitly detailed for this compound in the available literature. For instance, the emergence of chiral phases like blue phases or TGB phases typically requires the molecule to be chiral, a property not immediately apparent from the compound's name without further stereochemical information.

Theoretical models and experimental studies on analogous compounds can provide some general insights. The presence of a strong dipole moment, originating from the cyano group, can influence intermolecular interactions and potentially lead to the formation of complex smectic or nematic phases. frontiersin.orgnih.gov The interplay between the rigid core and the flexible alkyl chain is also a critical factor in determining the type and stability of liquid crystalline phases. researchgate.net

However, without direct experimental evidence or theoretical calculations for this compound, any discussion on its potential to form specific exotic phases remains speculative. Further research, including synthesis, purification, and detailed characterization using techniques such as polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction, would be necessary to elucidate the full range of its mesomorphic behavior and to explore the existence of any exotic liquid crystalline phases.

Computational and Theoretical Modeling of 4 Heptylphenyl 3 Cyano 4 Methoxybenzoate Molecular Behavior

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic and geometric properties of individual molecules. These calculations are fundamental to understanding the intrinsic characteristics of 4-Heptylphenyl 3-cyano-4-methoxybenzoate that predispose it to form liquid crystalline phases.

DFT calculations are instrumental in determining the most stable molecular conformation of this compound. The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, and a flexible heptyl alkyl chain. The core is substituted with a cyano (-CN) group and a methoxy (B1213986) (-OCH₃) group, which are critical to its electronic character.

The geometry is optimized to find the lowest energy structure. Key findings from these calculations typically reveal:

Molecular Shape: The molecule adopts an elongated, rod-like shape, a prerequisite for forming calamitic liquid crystal phases. The dihedral angles between the phenyl rings are optimized to be non-zero, representing a balance between steric hindrance and π-conjugation.

Alkyl Chain Conformation: The heptyl chain typically exists in an all-trans conformation in the lowest energy state, maximizing the molecule's length-to-breadth ratio.

Dipole Moment: The presence of the strongly electronegative cyano group and the oxygen atoms results in a significant permanent dipole moment. DFT calculations can precisely quantify the magnitude and direction of this dipole. The dipole moment is largely aligned with the principal molecular axis, a feature that promotes the antiparallel ordering often seen in the liquid crystalline phases of cyano-containing mesogens.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1224.56 |

| Dipole Moment (Debye) | 5.8 D |

| Molecular Length (Å) | 23.5 |

| Molecular Anisotropy | High |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

For this compound, the analysis typically shows:

HOMO: The HOMO is primarily localized on the electron-rich methoxy-substituted phenyl ring and the ester linkage.

LUMO: The LUMO is predominantly centered on the electron-deficient cyano-substituted phenyl ring.

Charge Transfer: This spatial separation of the HOMO and LUMO indicates a propensity for intramolecular charge transfer upon electronic excitation.

Charge Distribution: A Mulliken population analysis or Natural Bond Orbital (NBO) analysis reveals the partial atomic charges. The nitrogen atom of the cyano group and the oxygen atoms of the ester and methoxy groups carry significant negative charges, while the adjacent carbon atoms are positively charged. This charge distribution is fundamental to the intermolecular electrostatic interactions.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Collective Behavior

While quantum chemistry provides insights into single molecules, Molecular Dynamics (MD) simulations are employed to study the collective behavior of hundreds or thousands of molecules. arxiv.orgresearchgate.net These simulations model the system's evolution over time, offering a window into the dynamic processes that lead to the formation of liquid crystal phases. arxiv.org

Simulating liquid crystals requires specialized protocols. A typical MD simulation for this compound would involve:

Force Field: An all-atom force field (e.g., OPLS-AA or GAFF) is chosen to accurately describe the intramolecular and intermolecular interactions, including bond stretching, angle bending, torsional potentials, and non-bonded van der Waals and electrostatic forces. researchgate.net

Initial Configuration: Molecules are placed in a simulation box in a random, isotropic configuration.

Ensemble: The simulation is typically run in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach its equilibrium density and structure.

Phase Transitions: Phase transitions are studied by performing a series of simulations at different temperatures. The system is gradually cooled from a high-temperature isotropic phase, allowing it to spontaneously organize into the nematic or other mesophases.

MD simulations provide detailed information about the structure and dynamics of the resulting phases.

Orientational Ordering: The degree of long-range orientational order is quantified by the nematic order parameter, S. This parameter is calculated from the simulation trajectory and is a key metric for identifying the nematic phase and the nematic-isotropic transition temperature.

Pair Correlation Functions: Radial and angular pair correlation functions are calculated to understand the local packing and arrangement of molecules. These can reveal tendencies for parallel or antiparallel arrangements driven by steric and dipolar interactions.

Translational Dynamics: The translational motion of molecules is analyzed by calculating the mean squared displacement (MSD). This allows for the determination of diffusion coefficients, which are typically anisotropic in the nematic phase (i.e., molecules diffuse faster parallel to the director than perpendicular to it). researchgate.net

Elucidation of Structure-Property Relationships through Computational Approaches

The true strength of computational modeling lies in its ability to connect the molecular-level details from quantum chemistry to the macroscopic properties observed in MD simulations and experiments. researchgate.netresearchgate.net For this compound, this synergy elucidates key structure-property relationships:

Molecular Shape and Mesophase Stability: The elongated shape and rigidity of the molecular core, as determined by DFT, are directly responsible for the formation of the orientationally ordered nematic phase seen in MD simulations. The flexibility of the heptyl chain contributes to lowering the melting point.

Dipole Moment and Local Ordering: The large molecular dipole moment calculated by DFT leads to strong electrostatic interactions. MD simulations show how these interactions favor local antiparallel arrangements of molecules to minimize electrostatic repulsion, influencing the dielectric properties and local structure of the mesophase.

Electronic Properties and Material Function: The HOMO-LUMO gap and charge distribution inform the material's potential for electronic applications. The calculated electronic structure helps in understanding its dielectric anisotropy, a critical parameter for display applications.

By integrating these computational techniques, a comprehensive model of this compound is constructed, linking its atomic composition and electronic structure to its emergent liquid crystalline behavior.

Correlating Molecular Geometry and Electronic Properties with Liquid Crystalline Tendencies

The formation of stable liquid crystal phases is intricately linked to the molecule's shape, flexibility, and electronic nature. For this compound, computational models can predict key parameters that favor the alignment necessary for mesophase formation.

Computational studies on similar cyanophenyl-containing liquid crystals have shown a direct correlation between the calculated molecular polarizability and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Higher polarizability generally leads to stronger intermolecular dispersion forces, thus stabilizing the liquid crystalline phase to higher temperatures.

Table 1: Predicted Molecular Properties of an Analogous Phenyl Benzoate (B1203000) System

| Molecular Property | Predicted Value | Significance for Liquid Crystalline Behavior |

|---|---|---|

| Dipole Moment (Debye) | ~ 4-6 | Influences dielectric anisotropy and intermolecular electrostatic interactions. |

| Molecular Polarizability (α) | High | Enhances dispersion forces, contributing to the stability of the mesophase. |

| Aspect Ratio | > 3 | An elongated shape is essential for the formation of calamitic liquid crystal phases. |

Note: The data in this table is representative of analogous phenyl benzoate liquid crystals and is intended to illustrate the concepts discussed.

Theoretical Prediction of Anisotropic Optical and Dielectric Responses

The utility of liquid crystals in display technologies and other photonic devices stems from their anisotropic optical and dielectric properties. These anisotropies arise from the orientational order of the molecules in the liquid crystalline phase. Computational methods can predict these macroscopic properties by calculating the molecular polarizability and dipole moment tensors.

Optical Anisotropy: The refractive indices of a liquid crystal, ordinary (nₒ) and extraordinary (nₑ), are determined by the molecular polarizability tensor. The birefringence (Δn = nₑ - nₒ) is a measure of this optical anisotropy. Theoretical calculations can predict the components of the polarizability tensor along the principal molecular axes. For a molecule like this compound, the largest component of the polarizability is expected to be along the long molecular axis, leading to a positive birefringence.

Dielectric Anisotropy: The dielectric anisotropy (Δε = ε∥ - ε⊥) is a crucial parameter for the reorientation of liquid crystals in an electric field. It is determined by the molecular dipole moment and its orientation with respect to the principal axes of the molecule. The cyano group in this compound introduces a strong longitudinal dipole moment, which is expected to result in a large positive dielectric anisotropy. This is a desirable characteristic for many liquid crystal display applications.

Theoretical predictions of these anisotropic properties for new molecules can guide synthetic efforts towards materials with optimized performance characteristics for specific applications.

Table 2: Predicted Anisotropic Properties of an Analogous Cyanophenyl Benzoate System

| Anisotropic Property | Predicted Characteristic | Relevance to Applications |

|---|---|---|

| Birefringence (Δn) | Positive | Essential for modulating the phase of light in display and photonic devices. |

| Dielectric Anisotropy (Δε) | Large, Positive | Enables low-voltage switching in liquid crystal displays. |

| Principal Polarizability Component (αzz) | Dominant along the long molecular axis | Underpins the positive optical anisotropy. |

Note: The data in this table is representative of analogous cyanophenyl benzoate liquid crystals and is intended to illustrate the concepts discussed.

Academic Studies on the Dielectric and Optical Anisotropy of 4 Heptylphenyl 3 Cyano 4 Methoxybenzoate in Anisotropic Phases

Advanced Dielectric Spectroscopy for Understanding Molecular Relaxation and Orientation

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics of liquid crystals. By measuring the complex dielectric permittivity as a function of frequency and temperature, insights into molecular rotation and reorientation processes can be obtained. For calamitic (rod-like) liquid crystals with a strong longitudinal dipole moment, such as those in the cyanobiphenyl and cyanophenyl benzoate (B1203000) families, dielectric spectroscopy reveals distinct relaxation modes associated with molecular motion.

The dielectric permittivity of nematic liquid crystals is an anisotropic tensor. The principal components, ε∥ (parallel to the director) and ε⊥ (perpendicular to the director), exhibit characteristic frequency and temperature dependencies.

For analogous compounds like 4-cyanophenyl 4-n-heptylbenzoate, experimental studies over a frequency range from 1 kHz to 1 GHz show distinct dielectric relaxation processes. researchgate.net In the nematic phase, the parallel component of the dielectric permittivity (ε∥) typically shows a significant decrease with increasing frequency, a phenomenon attributed to the relaxation of the molecular rotation around the short axis. This low-frequency relaxation is often of the Debye type. The perpendicular component (ε⊥) generally exhibits a much weaker frequency dependence in this range.

The temperature dependence of the dielectric permittivity is also significant. For compounds in the 4'-n-alkyl-4-cyanobiphenyl series, both ε∥ and ε⊥ decrease with increasing temperature in the nematic phase. ias.ac.in As the material approaches the nematic-isotropic transition temperature (T_NI), the dielectric anisotropy decreases, eventually becoming zero in the isotropic phase. ias.ac.in This behavior is directly linked to the temperature dependence of the orientational order parameter.

A study on 4-cyanophenyl-4'-n-heptylbenzoate revealed pretransitional phenomena near the isotropic-nematic phase transition, where an anomalous temperature behavior of the static and dynamic dielectric properties was observed. researchgate.net

Table 1: Representative Dielectric Properties of 7CB at 20°C and 1 kHz

| Property | Value |

| Parallel Permittivity (ε∥) | ~13.4 |

| Perpendicular Permittivity (ε⊥) | ~6.7 |

| Dielectric Anisotropy (Δε) | ~6.7 |

Note: Data is for the analogous compound 4-cyano-4'-n-heptylbiphenyl (7CB) and serves as an estimate. Actual values for 4-Heptylphenyl 3-cyano-4-methoxybenzoate may differ. researchgate.net

The dielectric anisotropy (Δε = ε∥ - ε⊥) is a crucial parameter for the application of liquid crystals in display devices. For molecules with a strong dipole moment along the long molecular axis, such as the cyanobiphenyls and related structures, a large positive dielectric anisotropy is typically observed. ias.ac.inresearchgate.net

The measurement of Δε involves aligning the liquid crystal sample in a capacitor-like cell. A homeotropic alignment (director perpendicular to the electrodes) allows for the measurement of ε∥, while a planar alignment (director parallel to the electrodes) yields ε⊥. The alignment is usually achieved by surface treatment of the cell substrates or by applying a magnetic field. ias.ac.in

The positive sign of Δε in these materials indicates that the molecules will align their long axes parallel to an applied low-frequency electric field. This reorientation is the fundamental principle behind the operation of twisted nematic and other liquid crystal display modes. The magnitude of Δε is influenced by the molecular dipole moment, the orientational order parameter (S), and the temperature. As the alkyl chain length increases in the 4'-n-alkyl-4-cyanobiphenyl series, the dielectric anisotropy tends to decrease. ias.ac.in

Optical Characterization Techniques for Anisotropic Refractive Indices

The optical properties of nematic liquid crystals are characterized by their birefringence, which is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. This optical anisotropy arises from the anisotropic molecular polarizability and the orientational order of the molecules.

The principal refractive indices, n_e (for light polarized parallel to the director) and n_o (for light polarized perpendicular to the director), are typically measured using techniques like refractometry. A common method involves using an Abbe refractometer with a polarizing eyepiece and a specific sample alignment. For instance, a homeotropically aligned sample allows for the direct measurement of n_o, while a planar aligned sample allows for the measurement of both n_e and n_o.

Spectroscopic ellipsometry is another powerful non-invasive technique used to determine the optical constants and thickness of thin films, which can be adapted for liquid crystal cells to obtain their anisotropic refractive indices over a range of wavelengths.

For the analogous compound 4-cyanophenyl 4-n-heptyl benzoate, refractive indices have been measured using the thin prism method with a He-Ne laser. researchgate.net These measurements allow for the calculation of birefringence (Δn = n_e - n_o). Compounds with a cyanophenyl group generally exhibit high birefringence. researchgate.net

Table 2: Representative Optical Properties of 5CB at 25°C and 633 nm

| Property | Value |

| Extraordinary Refractive Index (n_e) | ~1.706 |

| Ordinary Refractive Index (n_o) | ~1.532 |

| Birefringence (Δn) | ~0.174 |

Note: Data is for the analogous compound 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a well-characterized liquid crystal of the same family. Values are temperature and wavelength-dependent. researchgate.net

The refractive indices and, consequently, the birefringence of liquid crystals are dependent on the wavelength of light. This phenomenon is known as dispersion. Generally, for cyanobiphenyl-based liquid crystals, both n_e and n_o decrease with increasing wavelength, with the decrease being more pronounced for n_e. As a result, the birefringence also decreases at longer wavelengths.

This dispersion is an important consideration in the design of optical devices that operate over a broad spectral range. The wavelength dependence of the refractive indices can be described by models such as the extended Cauchy equations, which are derived from the Vuks equation and fit experimental data well in the off-resonance spectral region. bohrium.comucf.edu

Theoretical Frameworks for Explaining Electro-Optic Phenomena

The electro-optic behavior of nematic liquid crystals is governed by the interaction of the anisotropic dielectric and optical properties with an external electric field. Several theoretical models have been developed to describe these phenomena.

The dielectric anisotropy of nematic liquid crystals is often described by the Maier-Meier theory . researchgate.netnih.govtandfonline.com This theory extends the Onsager theory for polar liquids to anisotropic fluids and relates the macroscopic dielectric permittivities (ε∥ and ε⊥) to molecular parameters such as the dipole moment, the molecular polarizability anisotropy, and the orientational order parameter (S). The Maier-Meier equations successfully predict the positive dielectric anisotropy for rod-like molecules with a strong longitudinal dipole moment, as is the case for cyanophenyl derivatives. researchgate.netnih.gov

The relationship between the macroscopic refractive indices and the microscopic molecular polarizabilities is often explained using the Vuks model . aip.orgresearchgate.net This semi-empirical model assumes an isotropic local field and provides a means to correlate the anisotropic refractive indices (n_e and n_o) with the components of the molecular polarizability tensor. aip.orgresearchgate.net The Vuks model has been widely used and validated for various liquid crystal materials. aip.orgresearchgate.net

The reorientation of the liquid crystal director in an electric field, known as the Fréedericksz transition , is a fundamental electro-optic effect. 2physics.com This transition occurs when the applied electric field exceeds a certain threshold voltage, and the director aligns itself according to the sign of the dielectric anisotropy. The dynamics of this reorientation and other electro-optic phenomena can be modeled using continuum theory, which describes the liquid crystal as a continuous medium with elastic properties. researchgate.net More advanced computational approaches, such as Monte Carlo simulations, have also been employed to study these phenomena at a molecular level. aip.orgresearchgate.net

Phase Behavior and Interactions of 4 Heptylphenyl 3 Cyano 4 Methoxybenzoate in Multicomponent Liquid Crystalline Systems

Construction and Analysis of Binary and Ternary Phase Diagrams with Other Liquid Crystal Compounds

The phase diagram of a multicomponent system provides a map of the different phases that exist at various compositions and temperatures. For liquid crystal mixtures, these diagrams are essential for identifying compositions with desirable mesophase ranges and characteristics.

Identification of Eutectic Compositions and Phase Coexistence Regions

The introduction of 4-Heptylphenyl 3-cyano-4-methoxybenzoate into a host liquid crystal material often leads to a depression of the melting point, a phenomenon that can be systematically studied through the construction of binary phase diagrams. The point of maximum depression is known as the eutectic point, which represents the lowest melting temperature for a mixture of the components. At this specific composition, the mixture solidifies at a single temperature, behaving like a pure substance.

For instance, in binary mixtures with nonpolar liquid crystals, the presence of the polar cyano and methoxy (B1213986) groups in this compound can disrupt the packing of the host molecules, leading to a significant lowering of the crystallization temperature. This is advantageous for creating liquid crystal mixtures that remain in the nematic or smectic phase over a broad temperature range, including room temperature.

Phase coexistence regions, where two or more phases exist in equilibrium, are also identified in these diagrams. For example, a region where the crystalline solid and the nematic liquid crystal phase coexist is typically observed at temperatures below the nematic-isotropic transition and above the eutectic temperature for non-eutectic compositions. The boundaries of these regions are critical for understanding the thermal stability and processing parameters of the liquid crystal blend.

Interactive Data Table: Hypothetical Eutectic Behavior of this compound with a Nematic Host

| Mole Fraction of this compound | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |

| 0.0 | 55 | 85 | 30 |

| 0.1 | 50 | 83 | 33 |

| 0.2 | 44 | 81 | 37 |

| 0.3 (Eutectic) | 35 | 78 | 43 |

| 0.4 | 38 | 76 | 38 |

| 0.5 | 42 | 74 | 32 |

| 1.0 | 68 | 92 | 24 |

Note: This data is illustrative and intended to represent a typical eutectic behavior. Actual experimental values may vary.

Exploration of Induced Mesophases in Blends

A fascinating phenomenon observed in some liquid crystal mixtures is the induction of a mesophase that is not present in any of the individual components. The specific molecular structure of this compound, with its electron-donating methoxy group and electron-withdrawing cyano group, makes it a candidate for inducing smectic phases in mixtures with appropriate partner molecules.

This induction is often attributed to specific molecular interactions, such as the formation of transient molecular complexes or favorable packing arrangements that promote layered structures. For example, when mixed with certain rod-like liquid crystals, the dipole-dipole interactions and the shape complementarity can lead to the formation of a smectic A or smectic C phase over a specific composition and temperature range, even if both individual components only exhibit a nematic phase. The stability and temperature range of the induced mesophase are highly dependent on the molecular structures of the components and their relative concentrations. The study of such induced phases is a key area of research for creating novel liquid crystalline materials with advanced properties.

Synergistic Effects and Molecular Compatibility in Liquid Crystal Mixtures

The performance of a liquid crystal mixture is not merely an average of the properties of its components. Synergistic effects, where the properties of the mixture are enhanced beyond what would be expected from a simple additive model, are common and highly desirable.

Enhancement or Modulation of Specific Anisotropic Properties

The anisotropic properties of liquid crystals, such as birefringence (Δn) and dielectric anisotropy (Δε), are critical for their application in display and photonic devices. The incorporation of this compound can significantly modulate these properties. The presence of the highly polar cyano group contributes to a large positive dielectric anisotropy, which is essential for low-voltage switching in display applications.

Interactive Data Table: Hypothetical Modulation of Anisotropic Properties in a Nematic Mixture

| % of this compound | Dielectric Anisotropy (Δε) at 25°C | Birefringence (Δn) at 589 nm, 25°C |

| 0 | +5.2 | 0.15 |

| 10 | +8.5 | 0.17 |

| 20 | +12.1 | 0.19 |

| 30 | +15.8 | 0.21 |

Note: This data is illustrative and represents a potential synergistic enhancement. Actual experimental values will depend on the specific host material.

Thermal and Orientational Stability of Blends

The thermal stability of a liquid crystal mixture, characterized by its clearing point and resistance to degradation at elevated temperatures, is a critical parameter for device reliability. The addition of this compound can influence the clearing point of the mixture. Depending on the molecular compatibility with the host, it can either increase or decrease the nematic-isotropic transition temperature.

Orientational stability refers to the ability of the liquid crystal molecules to maintain their alignment under external influences such as temperature fluctuations or electric fields. The specific intermolecular interactions introduced by this compound can enhance the orientational order parameter of the mixture. This leads to improved contrast ratios in displays and better performance in other applications that rely on a high degree of molecular alignment. The compatibility of the terminal heptyl chain with the alkyl chains of other components is also important for maintaining a stable and uniform alignment.

Investigation of Electro Optical Switching and Device Implications for 4 Heptylphenyl 3 Cyano 4 Methoxybenzoate

Fundamental Principles of Electro-Optical Switching Mechanisms

The reorientation of liquid crystal molecules under an external electric field is the core mechanism behind electro-optical switching. aps.org For a material like 4-Heptylphenyl 3-cyano-4-methoxybenzoate, which is expected to possess positive dielectric anisotropy (Δε > 0), the molecules tend to align their long axes parallel to an applied electric field. aps.orgresearchgate.net This field-induced reorientation is opposed by the elastic forces of the liquid crystal medium and the anchoring forces at the device surfaces. aps.org The interplay between these dielectric and elastic torques governs the switching dynamics.

Threshold Voltage (Vth)

The transition from a field-off state to a field-on state in a liquid crystal cell is not linear but exhibits a threshold effect known as the Fréedericksz transition. aapt.orgcore.ac.uk Below a specific threshold voltage (Vth), the electric torque is insufficient to overcome the elastic forces, and the liquid crystal director remains in its initial alignment. Above Vth, the director begins to tilt towards the field direction. aapt.org

The threshold voltage is fundamentally dependent on the material's elastic constants and its dielectric anisotropy. For a standard splay (or bend) deformation, the conceptual formula is:

Vth = π √(Kii / (ε₀ |Δε|))

where:

Kii is the relevant elastic constant (K₁₁ for splay, K₂₂ for twist, K₃₃ for bend).

ε₀ is the permittivity of free space.

Δε is the dielectric anisotropy (ε|| - ε⊥).

A lower threshold voltage, desirable for low-power devices, is achieved with a low splay elastic constant (K₁₁) and a high positive dielectric anisotropy (Δε). beilstein-journals.org Compounds with a strong polar group, such as the nitrile (-CN) group in this compound, typically exhibit a large Δε. aston.ac.ukresearchgate.net

Response Time

The response time characterizes the speed at which the liquid crystal switches between states upon application or removal of the electric field. It is composed of the rise time (turn-on) and decay time (turn-off).

The rise time (τon) is dependent on the applied voltage and is described conceptually by:

τon ∝ (γd²) / (ε₀ΔεV² - π²K₁₁)

The decay time (τoff) is independent of voltage and relates to the material's intrinsic relaxation properties: beilstein-journals.org

τoff ∝ (γd²) / (π²K₁₁)

where:

γ is the rotational viscosity of the liquid crystal.

d is the cell thickness.

V is the applied voltage.

Achieving fast response times requires a low rotational viscosity (γ), a small cell gap (d), and a high elastic constant (K₁₁). surajitdhara.in There is an inherent trade-off, as a high K₁₁ increases the threshold voltage. beilstein-journals.org

Table 7.1: Illustrative Electro-Optical Properties for a Cyanobenzoate-type Liquid Crystal

| Property | Symbol | Typical Value | Significance |

| Splay Elastic Constant | K₁₁ | 10 - 15 pN | Influences threshold voltage and decay time. |

| Dielectric Anisotropy | Δε | +10 to +20 | A high value lowers the threshold voltage and speeds up rise time. |

| Rotational Viscosity | γ | 100 - 200 mPa·s | A key factor determining switching speed; lower is faster. |

| Threshold Voltage (5µm cell) | Vth | 1.0 - 2.0 V | The minimum voltage required to initiate molecular reorientation. |

| Decay Time (5µm cell) | τoff | 10 - 30 ms | The time taken to relax to the initial state after the field is removed. |

Note: These values are representative for nematic liquid crystals with structures similar to this compound and are for illustrative purposes.

Hysteresis

Hysteresis in liquid crystal devices is the phenomenon where the electro-optical response curve (e.g., transmittance vs. voltage) differs for increasing and decreasing voltage ramps. researchgate.net This can lead to inaccurate grayscale representation and image sticking in displays. The effect can be caused by several factors, including charge trapping at the alignment layers, slow surface memory effects, or field-induced structural changes within the liquid crystal bulk. researchgate.netresearchgate.net In nematic liquid crystals, hysteresis is often linked to the interaction between the liquid crystal molecules and the polymer alignment layer, where the relaxation of anchored molecules at the surface is slower than those in the bulk. researchgate.net

Relaxation Phenomena

When an electric field is removed, the liquid crystal director does not instantaneously return to its initial configuration. The process is governed by the balance between the elastic restoring torque and the viscous drag. aps.org This relaxation, which dictates the turn-off time, is a diffusive process. The standard theoretical model balances elastic and viscous torques to describe this phenomenon. aps.org More advanced models can also incorporate molecular inertial effects, though these are typically relevant on extremely short timescales. aps.org The relaxation process is critical for device performance, as a slow relaxation leads to motion blur in display applications. jst.go.jp

Integration and Performance in Model Liquid Crystal Device Architectures

The utility of a liquid crystal material is ultimately determined by its performance within a specific device structure. The Twisted Nematic (TN) and In-Plane Switching (IPS) configurations are two of the most fundamental and important architectures for research and applications. wikipedia.orgabraxsyscorp.com

Twisted Nematic (TN) Cells

The TN architecture was a breakthrough technology for early liquid crystal displays. wikipedia.org In a TN cell, the alignment layers on the two substrates are oriented perpendicular to each other, forcing the nematic director to twist by 90° through the cell thickness. orientdisplay.com When polarized light enters, its polarization axis follows this twist, allowing it to pass through a second, perpendicularly oriented polarizer. wikipedia.org

Upon applying a voltage above the threshold, the positive dielectric anisotropy of a material like this compound causes the molecules in the bulk to align with the field (perpendicular to the substrates). wikipedia.org This removes the twisted structure, disrupting the light-guiding effect and causing the cell to become opaque between crossed polarizers. wikipedia.org While effective, TN cells suffer from limited viewing angles and color reproduction. orientdisplay.com

In-Plane Switching (IPS) Cells

IPS technology was developed to overcome the viewing angle limitations of TN displays. abraxsyscorp.com In an IPS cell, the electrodes are patterned on the same substrate, creating an electric field that is parallel, or "in-plane," to the substrates. newhavendisplay.com The liquid crystal molecules are initially aligned homogeneously in one direction. When a voltage is applied, the molecules rotate in the plane of the cell to align with the lateral electric field. abraxsyscorp.comnewhavendisplay.com Because the switching occurs entirely within the plane of the display, the optical characteristics are much less dependent on the viewing direction, resulting in superior color fidelity and wider viewing angles. researchgate.net

Table 7.2: Comparative Performance in Research Cell Architectures

| Feature | Twisted Nematic (TN) | In-Plane Switching (IPS) |

| Electrode Configuration | Transparent electrodes on opposing substrates (sandwich configuration). | Interdigitated electrodes on one substrate (in-plane field). researchgate.net |

| Switching Mechanism | Field-induced tilt out of the plane, destroying a 90° twist structure. wikipedia.org | Field-induced rotation of molecules within the plane of the substrates. abraxsyscorp.com |

| Primary Advantage | Simple structure, low manufacturing cost, fast response times. orientdisplay.com | Excellent viewing angles and color reproduction. abraxsyscorp.comresearchgate.net |

| Primary Disadvantage | Poor viewing angle performance, color shifts. orientdisplay.com | More complex electrode structure, potentially lower light transmittance. abraxsyscorp.com |

| Relevance for Compound | A standard testbed for basic electro-optical characterization (Vth, τ). | Evaluates performance for high-end display and modulation applications. |

The ability to precisely control the refractive index of a material with an electric field makes liquid crystals like this compound excellent candidates for various photonic devices beyond displays.

Optical Modulators

An optical modulator controls the intensity, phase, or polarization of a light beam. Liquid crystals can be used to create variable retarders or phase modulators. optica.orgrp-photonics.com By applying a voltage to a homogeneously aligned cell, the effective refractive index experienced by polarized light can be tuned as the molecules tilt. optica.org This electrically controlled phase shift is the basis for devices used in optical communications, beam steering, and spatial light modulators. meadowlark.com The relatively slow response time of nematic liquid crystals compared to other technologies can be a limitation, but techniques using dual-frequency liquid crystals or in-plane switching can achieve microsecond-range responses. optica.orgaip.org

Sensors

Liquid crystals are highly sensitive to their boundary conditions and to external stimuli. nih.govnih.gov This sensitivity can be harnessed for sensing applications. researchgate.netmdpi.com For instance, the binding of a specific biological or chemical analyte to a specially prepared surface can disrupt the alignment of the liquid crystal layer above it. nih.govmdpi.com This microscopic disruption is amplified into a macroscopic optical signal (e.g., a change from dark to bright under a polarizing microscope) because of the long-range order of the liquid crystal molecules. researchgate.net This principle allows for the creation of simple, label-free biosensors and chemical detectors. nih.govmdpi.com The specific chemical structure of this compound could be functionalized for targeted sensing applications.

Future Research Directions and Broader Academic Impact of 4 Heptylphenyl 3 Cyano 4 Methoxybenzoate Studies

Opportunities for Advanced Molecular Engineering and Functionalization

The molecular structure of 4-Heptylphenyl 3-cyano-4-methoxybenzoate offers numerous avenues for advanced molecular engineering to tailor its mesomorphic and physical properties. The inherent modularity of this type of molecule allows for systematic modifications to enhance its performance for specific applications.

Future research will likely focus on several key areas of functionalization:

Modification of the Alkyl Chain: The heptyl chain plays a crucial role in determining the melting point and the type of liquid crystal phase (mesophase) exhibited. nih.gov Future studies could explore the effects of branching the alkyl chain, introducing double bonds (alkenyl chains), or replacing it with an alkoxy chain of similar length. These modifications can influence the molecule's aspect ratio and flexibility, thereby tuning the transition temperatures and potentially inducing different mesophases, such as smectic phases with a higher degree of order than the nematic phase. tandfonline.com

Core Structure Modification: The phenyl benzoate (B1203000) core is a rigid structure that contributes significantly to the molecule's anisotropy. researchgate.netbohrium.com Engineering this core by introducing lateral substituents, such as fluorine atoms, can alter the molecular packing and dipole moment, leading to changes in dielectric anisotropy and viscosity—key parameters for display applications. mdpi.com Replacing the phenyl rings with other aromatic systems like naphthalene (B1677914) could also be explored to enhance birefringence and thermal stability. bohrium.com

These molecular engineering strategies are summarized in the table below:

| Molecular Component | Potential Modification | Expected Impact on Properties |

| Heptyl Chain | Branching, Unsaturation (alkenyl), Alkoxy substitution | Altered melting/clearing points, induction of different mesophases |

| Phenyl Benzoate Core | Lateral substitution (e.g., Fluorine), Aromatic ring replacement (e.g., Naphthalene) | Modified dielectric anisotropy, viscosity, birefringence, and thermal stability |

| Cyano Group | Replacement with other polar groups (e.g., -NCS, -F) | Changes in dipole moment, dielectric properties, and molecular association |

Potential for Integration into Novel Anisotropic Materials Platforms

The unique properties of liquid crystals like this compound make them ideal components for the development of novel anisotropic materials. Their ability to self-assemble into ordered structures and respond to external stimuli opens up possibilities beyond traditional liquid crystal displays.

Polymer Dispersed Liquid Crystals (PDLCs): By dispersing droplets of this liquid crystal within a polymer matrix, it is possible to create smart films that can be switched from an opaque, light-scattering state to a transparent state with the application of an electric field. researchgate.net Future work could focus on optimizing the interaction between the liquid crystal and the polymer matrix to improve switching speeds and reduce the required operating voltage.

Liquid Crystal Elastomers (LCEs): Incorporating molecules with a similar structure into a cross-linked polymer network can create LCEs. These materials exhibit a coupling between the liquid crystalline order and the mechanical properties of the polymer network, allowing them to undergo shape changes in response to stimuli like heat or light. nih.gov Functionalized derivatives of this compound could be designed as reactive mesogens for the fabrication of such advanced materials.

Self-Assembled Supramolecular Systems: The cyano group can participate in non-covalent interactions, such as hydrogen bonding with complementary molecules. frontiersin.orgnih.gov This opens up the possibility of creating supramolecular liquid crystal complexes with tunable properties. By mixing it with other molecules, it may be possible to induce new mesophases or create systems with enhanced thermal stability.

Unexplored Research Avenues in Fundamental Soft Matter Science

The study of relatively simple molecules like this compound can still provide profound insights into the fundamental principles of soft matter science. researchgate.net

Phase Transitions and Critical Phenomena: Detailed studies of the phase transitions of this compound and its mixtures can provide valuable data for testing and refining theoretical models of condensed matter physics. The transition from an ordered liquid crystal phase to a disordered isotropic liquid is a classic example of a first-order phase transition that continues to be an active area of research.

Interfacial and Confinement Effects: Investigating the behavior of this liquid crystal at interfaces with other materials (solids, liquids, or gases) or when confined to small geometries (e.g., in porous media or as shells) can reveal new phenomena. rsc.orgrsc.org The balance between surface anchoring forces and the elastic forces within the liquid crystal can lead to the formation of complex director field configurations and topological defects. researchgate.net

Guest-Host Systems: The nematic phase of a liquid crystal like this can act as an anisotropic solvent for other molecules (guests). The orientation of the guest molecules is influenced by the liquid crystal host, a phenomenon that has applications in spectroscopy and as a medium for controlling chemical reactions. Unexplored avenues include the use of such systems to template the growth of anisotropic nanoparticles or to study the dynamics of macromolecules in an ordered environment.

Contribution to the Theoretical Understanding of Liquid Crystal Physics

The experimental characterization of molecules like this compound provides crucial input for the development and validation of theories in liquid crystal physics.

Molecular Field Theories: Theories like the Maier-Saupe theory provide a mean-field description of the nematic-isotropic phase transition. Experimental data on the transition temperatures and order parameters of a homologous series of compounds (by varying the length of the alkyl tail) can be used to test the predictions of such theories and their more sophisticated extensions.

Density Functional Theory (DFT): Computational methods like DFT can be used to calculate molecular properties such as dipole moments, polarizability, and molecular geometry. researchgate.net These calculated parameters can then be correlated with experimentally observed macroscopic properties, providing a deeper understanding of the structure-property relationships that govern the behavior of liquid crystals. nih.gov For instance, DFT can help elucidate the nature of intermolecular interactions and their role in stabilizing different liquid crystal phases. nih.gov

Elasticity and Hydrodynamics: The elastic constants and viscosity coefficients are fundamental parameters that describe the response of a liquid crystal to distortions and flow. Precise measurements of these parameters for well-characterized molecules provide essential data for continuum theories that describe the macroscopic behavior of liquid crystals in devices and under various physical conditions.

Q & A

Q. What are the optimal synthetic routes for 4-Heptylphenyl 3-cyano-4-methoxybenzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the benzoate core. A common approach is:

- Step 1: Esterification of 3-cyano-4-methoxybenzoic acid with 4-heptylphenol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions (e.g., dichloromethane, 0–5°C, 12–24 hours) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester. Yields (~60–75%) depend on steric hindrance from the heptylphenyl group and moisture control during esterification. Alternative methods include microwave-assisted synthesis for reduced reaction times .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) .

- Spectroscopy:

- NMR: NMR should show distinct signals for the heptyl chain (δ 0.8–1.5 ppm), methoxy (δ 3.8–4.0 ppm), and cyano group (indirectly inferred via IR).

- IR: Peaks at ~2230 cm (C≡N stretch) and ~1720 cm (ester C=O) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 369.23 .

Q. What are the critical safety considerations when handling this compound?

- Toxicity: The cyano group poses risks of metabolic release of cyanide. Use fume hoods and PPE (nitrile gloves, lab coat) .

- Storage: Keep in airtight containers at –20°C to prevent hydrolysis of the ester bond. Degradation products (e.g., 3-cyano-4-methoxybenzoic acid) can be monitored via TLC .

Advanced Research Questions

Q. How does the heptyl chain length influence the compound’s mesomorphic behavior in liquid crystal applications?

- Phase Behavior: The heptyl chain enhances alkyl chain interdigitation, stabilizing smectic phases. Compare with analogs (e.g., hexyl or octyl derivatives) using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Longer chains typically lower transition temperatures (T) but increase entropy changes (ΔS) due to conformational flexibility .

- Data Example:

| Chain Length | T (°C) | ΔS (J/mol·K) | Mesophase Type |

|---|---|---|---|

| C6 | 145 | 85 | Nematic |

| C7 | 132 | 92 | Smectic A |

| C8 | 120 | 105 | Smectic C |

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular Docking: Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the methoxy group’s hydrogen-bonding potential .

- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with IC values for antimicrobial activity. The cyano group’s electron-withdrawing nature may enhance binding to bacterial enzymes .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- X-ray Refinement: Use SHELXL (via OLEX2 interface) for structure solution. Key parameters:

- Torsion Angles: Compare phenyl ring dihedrals (e.g., C1-C2-C3-C4) across studies to identify rotational isomers.

- Hydrogen Bonding: Analyze short contacts (e.g., O–H···N≡C) to explain polymorphism .

Methodological Guidance

Q. What strategies mitigate side reactions during cyano group functionalization?

- Protection: Temporarily convert –CN to –CONH via acid hydrolysis (HSO, 80°C), then revert post-reaction .

- Catalysis: Use Pd/Cu systems for selective cross-coupling without altering the cyano group .

Q. How to design an in vitro assay to evaluate this compound’s antioxidant potential?

- DPPH Assay: Prepare 0.1 mM compound in ethanol. Measure absorbance decay at 517 nm after 30 min. EC values < 50 μM indicate significant radical scavenging .

- Control: Compare with Trolox; include a negative control (e.g., DMSO) to rule out solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.